molecular formula C18H31N3O2 B585924 N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide CAS No. 81080-09-3

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide

Cat. No. B585924
CAS RN: 81080-09-3
M. Wt: 321.465
InChI Key: DWXOUJKPLMZXRR-UHFFFAOYSA-N
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Description

“N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide” is a chemical compound with the molecular formula C18H31N3O2 . It has a molecular weight of 321.46 .


Molecular Structure Analysis

The molecular structure of “N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide” consists of 18 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass is 321.24200 .

Scientific Research Applications

Organic Synthesis

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide: is a compound that can be utilized in organic synthesis. The amide bond present in this compound is a pivotal functional group in organic chemistry, often found in natural products, peptides, proteins, and various biomolecules . This compound could potentially be used in the synthesis of complex organic molecules, serving as a building block for creating new chemical entities with diverse biological activities.

Medicinal Chemistry

In medicinal chemistry, the amide functional group is crucial for the preparation of active pharmaceutical ingredients. Given its structural features, N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide may be involved in the synthesis of drugs that target specific receptors or enzymes within the body. Its role in drug design could be significant, especially in the development of novel therapeutic agents .

Density Functional Theory (DFT) Studies

The compound’s structure allows for interesting DFT studies. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of moleculesN-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide could be studied to understand its molecular electrostatic potential, fundamental vibrational frequencies, and other quantum descriptors, which are essential for predicting reactivity and properties .

Bioactive Molecule Development

Amides are a quarter of clinically approved drugs and two-thirds of all drug candidates. The compound could be explored for its potential as a bioactive molecule. Its structure suggests it could interact with various biological pathways, possibly leading to the discovery of new pharmacological activities .

Nonlinear Optical Properties

Schiff bases, which have a similar structural motif to N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide , are known for their good electronic and non-linear optical properties. This compound could be investigated for its potential use in the development of optical materials, such as those used in optical switches and memory devices .

Biological Activities

The presence of diethylamino groups and the hydroxyphenyl ring in the compound’s structure suggests that it might exhibit various biological activities. It could be tested as an antifungal, antibacterial, antiproliferative, anticoagulant, anti-inflammatory, and antiviral agent. These activities are often associated with compounds containing azomethine groups, which are structurally related to amides .

properties

IUPAC Name

N-[3,5-bis(diethylaminomethyl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c1-6-20(7-2)12-15-10-17(19-14(5)22)11-16(18(15)23)13-21(8-3)9-4/h10-11,23H,6-9,12-13H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOUJKPLMZXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747169
Record name N-{3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide

CAS RN

81080-09-3
Record name N-{3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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